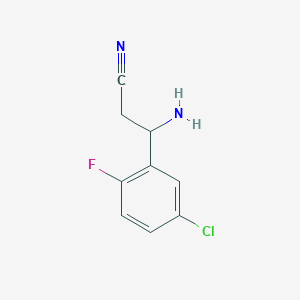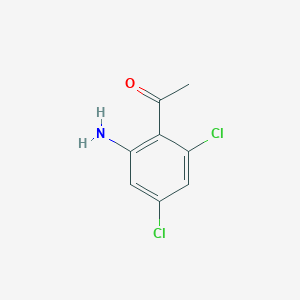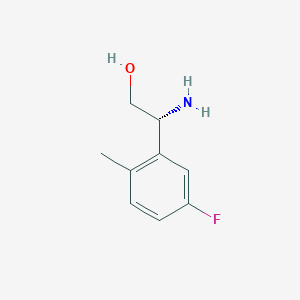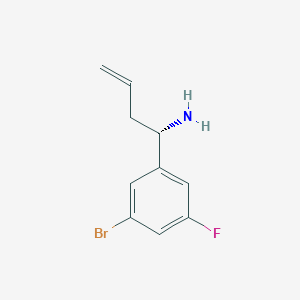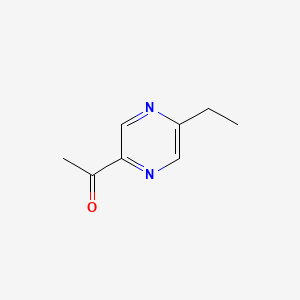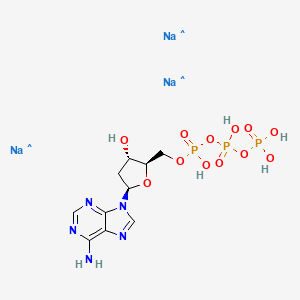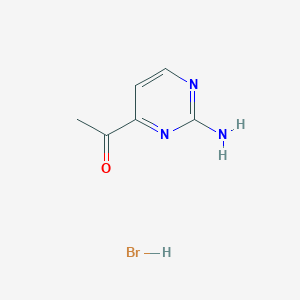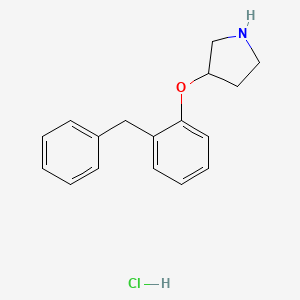
3-(2-Benzylphenoxy)pyrrolidine HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Benzylphenoxy)pyrrolidine HCl is a chemical compound with the molecular formula C17H19NO. This compound is characterized by a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a benzylphenoxy group attached to it.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Benzylphenoxy)pyrrolidine HCl typically involves the reaction of 2-benzylphenol with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(2-Benzylphenoxy)pyrrolidine HCl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
3-(2-Benzylphenoxy)pyrrolidine HCl has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in the study of the endocannabinoid system, particularly in understanding the role of endocannabinoids in physiological processes.
Medicine: Investigated for its potential therapeutic effects, including its role in modulating pain and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(2-Benzylphenoxy)pyrrolidine HCl involves its interaction with the endocannabinoid system. It acts as an inhibitor of monoacylglycerol lipase (MAGL), an enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, the compound increases the levels of 2-AG, leading to enhanced activation of cannabinoid receptors and modulation of various physiological processes.
Comparaison Avec Des Composés Similaires
Pyrrolidine: A simple five-membered nitrogen-containing ring used in various chemical reactions and drug development.
Pyrrolidine-2,5-dione: Known for its biological activity and used in the synthesis of bioactive molecules.
Pyrrolizines: Compounds with a fused pyrrolidine ring, exhibiting diverse biological activities.
Uniqueness: 3-(2-Benzylphenoxy)pyrrolidine HCl is unique due to its specific interaction with the endocannabinoid system and its role as a MAGL inhibitor. This specificity makes it a valuable tool in studying the physiological and therapeutic effects of endocannabinoids.
Propriétés
Formule moléculaire |
C17H20ClNO |
|---|---|
Poids moléculaire |
289.8 g/mol |
Nom IUPAC |
3-(2-benzylphenoxy)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C17H19NO.ClH/c1-2-6-14(7-3-1)12-15-8-4-5-9-17(15)19-16-10-11-18-13-16;/h1-9,16,18H,10-13H2;1H |
Clé InChI |
DUNBMOBBWRTZAL-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC1OC2=CC=CC=C2CC3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Chloro-6-fluoro-3,4-dihydrobenzo[F][1,4]oxazepin-5(2H)-one](/img/structure/B13030495.png)

![2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid](/img/structure/B13030501.png)
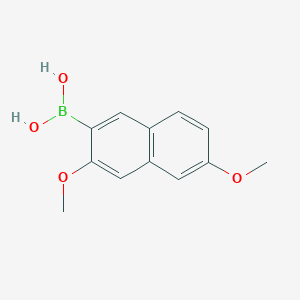
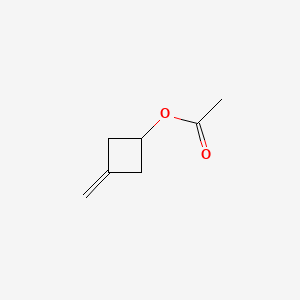
![4-Hydroxy-7H-pyrrolo[2,3-D][1,2,3]triazine-6-carboxylic acid](/img/structure/B13030523.png)
![2-Cyclopropylfuro[2,3-b]pyridine-6-carboxylic acid](/img/structure/B13030524.png)
